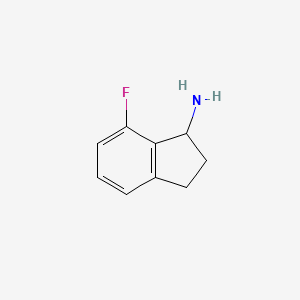

7-Fluoroindanylamine

Description

Historical Context and Evolution of Indanylamine Chemistry

The chemistry of indane derivatives, including indanylamines, has evolved over time, driven by the need for diverse chemical scaffolds in areas such as pharmaceuticals and agrochemicals. Indane itself is a hydrocarbon with a bicyclic structure fishersci.no. 1-Aminoindane (1-indanylamine) and 2-aminoindane (2-indanylamine) are fundamental aminoindane structures, with 1-aminoindane being a positional isomer of 2-aminoindane wikipedia.orgwikipedia.org. Derivatives of both 1- and 2-aminoindane are known and have been explored for various applications wikipedia.orgwikipedia.org. For instance, (R)-1-aminoindane is a pharmacologically active enantiomer and an active metabolite of the antiparkinsonian agent rasagiline (B1678815) wikipedia.org. The synthesis of indanylamines has been approached through various methods, including the reductive amination of indanones datapdf.comresearchgate.netgoogle.com.

Significance of Fluorine Substitution in Organic Compounds

The incorporation of fluorine atoms into organic molecules has become a widely utilized strategy in medicinal chemistry and agrochemistry due to the unique properties that fluorine imparts nih.govtandfonline.combenthamdirect.commdpi.comnews-medical.netresearchgate.net. Fluorine is the most electronegative element and has a relatively small atomic size, comparable to that of hydrogen tandfonline.commdpi.com. This combination of properties allows fluorine substitution to significantly alter the electron distribution within a molecule, affecting its physicochemical properties such as pKa, dipole moment, and lipophilicity nih.govtandfonline.com.

The introduction of fluorine can lead to improved metabolic stability by blocking metabolically labile sites, as the carbon-fluorine bond is generally stronger and more resistant to enzymatic cleavage compared to carbon-hydrogen bonds nih.govtandfonline.comnews-medical.netacs.org. Fluorine substitution can also enhance membrane permeation and increase binding affinity to target proteins tandfonline.combenthamdirect.commdpi.comresearchgate.net. These effects can collectively improve the pharmacokinetic and pharmacodynamic profiles of a compound nih.govtandfonline.combenthamdirect.com. The strategic placement of fluorine atoms is a key aspect of modern drug and agrochemical design, contributing to increased potency, selectivity, and bioavailability nih.govmdpi.com. Approximately 20% of pharmaceuticals and 50% of agrochemicals currently marketed are fluorinated compounds nih.gov.

Overview of Research Trajectories for Complex Amine Structures

Research into complex amine structures, including fluorinated indanylamines like 7-fluoroindanylamine, follows several key trajectories aimed at developing efficient synthesis methods and exploring their potential applications. The synthesis of amines is a well-established area in chemical industry, with classical methods including Gabriel synthesis and reductive alkylation processes rsc.org. However, these traditional approaches can sometimes suffer from limitations such as low atom economy and selectivity rsc.org.

Current research focuses on developing more efficient and sustainable synthetic routes to complex amines. This includes exploring catalytic methods, such as asymmetric hydrogenation of imines and enamines, and reductive amination springernature.comresearchgate.netmdpi.com. Stereoselective synthesis, particularly for chiral amines, is a significant area of research due to the prevalence of chiral amine structures in pharmaceuticals and natural products springernature.comnih.gov. Techniques like asymmetric reductive hydroalkylation and photoenzymatic synthesis are being investigated for the stereoselective preparation of chiral amines, including α-tertiary amines which are challenging to synthesize asymmetrically springernature.comnih.gov.

For indanylamine derivatives, specific synthetic approaches have been developed, including processes for manufacturing enantiomeric indanylamine derivatives through methods like reductive amination of indanones or reduction of indanols google.com. The synthesis of fluorinated indanylamines, such as the this compound moiety found in the fungicide fluindapyr, often involves multi-step processes utilizing fluorinated starting materials and specific cyclization and amidation reactions chemicalbook.comchigroup.siteresearchgate.net. The development of cost-competitive and environmentally friendly routes for synthesizing fluorinated building blocks is also a crucial aspect of research in this area researchgate.net.

The research trajectories for complex amine structures like this compound are thus focused on innovative synthetic methodologies, including asymmetric and sustainable approaches, to access these valuable scaffolds for potential applications in various industries.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKDEUGZOJWUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoroindanylamine

Retrosynthetic Analysis of the 7-Fluoroindanylamine Scaffold

A thorough retrosynthetic analysis is paramount in designing a logical and efficient synthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of strategic bond disconnections.

Key Disconnections and Strategic Considerations

The primary disconnection for this compound involves the C-N bond of the amine group. This leads back to the corresponding ketone, 7-fluoro-1-indanone (B1273118), a key intermediate. This strategy is advantageous as it allows for the introduction of the chiral amine functionality in a late stage of the synthesis, often through stereoselective methods.

Another critical disconnection is the C-C bond of the five-membered ring. A Friedel-Crafts-type disconnection of the bond between the aromatic ring and the benzylic carbon of the indane system reveals a substituted phenylpropanoyl chloride or a related derivative. This approach is a classic and reliable method for constructing the indanone core.

Strategic considerations in the synthesis of this compound include the timing of the fluorination and amination steps. Introducing the fluorine atom early in the synthesis, on the precursor to the indanone, is often the most efficient approach. The final amination step is then the focus for achieving the desired enantioselectivity.

Synthetic Equivalents and Precursors

The retrosynthetic analysis points to several key precursors for the synthesis of this compound. The most crucial of these is 7-fluoro-1-indanone . This ketone can be prepared through various methods, including the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoyl chloride. This precursor, in turn, can be synthesized from 2-fluorobenzoic acid. chemicalbook.combeilstein-journals.org

An alternative route to 7-fluoro-1-indanone involves the cyclization of 3-chloro-1-(2-fluorophenyl)propan-1-one (B1342048) under Friedel-Crafts conditions. chemicalbook.com The synthesis of this precursor can be achieved from 2-fluorobenzoyl chloride and ethylene.

Once 7-fluoro-1-indanone is obtained, it serves as the direct precursor to this compound through methods such as reductive amination or the reduction of the corresponding oxime.

Enantioselective Synthesis of this compound

Achieving high enantiopurity is often a critical requirement for the biological applications of chiral amines like this compound. This is typically accomplished through asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Asymmetric Catalysis Approaches for Indanylamine Formation

The enantioselective synthesis of indanylamines, including the 7-fluoro derivative, primarily relies on the asymmetric reduction of an imine or the reductive amination of the corresponding ketone. Transition metal-catalyzed asymmetric hydrogenation and organocatalytic methods are the two main pillars of this approach. These methods offer high levels of stereocontrol, leading to the desired enantiomer in high yield and enantiomeric excess (ee). researchgate.netacs.orgresearchgate.net

The general strategies for the asymmetric synthesis of 1-aminoindanes can be broadly categorized as follows:

| Strategy | Description | Key Intermediates |

| Asymmetric Hydrogenation | Direct reduction of a prochiral imine or enamine using a chiral metal catalyst and hydrogen gas. | Imines, Enamines |

| Asymmetric Transfer Hydrogenation | Reduction using a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a chiral metal catalyst. | Imines, Ketones |

| Asymmetric Reductive Amination | One-pot reaction of a ketone with an amine source and a reducing agent in the presence of a chiral catalyst. | Ketones |

| Organocatalytic Reduction | Use of a chiral small organic molecule to catalyze the enantioselective reduction of an imine. | Imines |

Chiral Ligand Design and Application in this compound Synthesis

The success of transition metal-catalyzed asymmetric hydrogenation is heavily dependent on the design of the chiral ligand that coordinates to the metal center. These ligands create a chiral environment around the metal, which directs the stereochemical outcome of the reaction. For the synthesis of chiral indanylamines, ligands based on privileged chiral backbones have been particularly successful.

Notable examples of chiral ligands used in the asymmetric synthesis of related indanylamines include those with phosphocyclic motifs and atropisomeric backbones. researchgate.net For instance, iridium complexes bearing chiral phosphine-oxazoline (PHOX) ligands have shown excellent performance in the asymmetric hydrogenation of related cyclic imines. researchgate.net The design of these ligands often involves a modular approach, allowing for the fine-tuning of steric and electronic properties to optimize enantioselectivity. utexas.edu

The following table summarizes selected research findings on the application of chiral ligands in the asymmetric synthesis of indanone and indene (B144670) derivatives, which are direct precursors or analogues of this compound.

| Catalyst/Ligand System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Scandium-Chiral Ligand | Aromatic Aldimine + Alkene | trans-1-Aminoindane | >95 | >98 | acs.org |

| Scandium-Chiral Ligand | Aromatic Aldimine + Alkene | cis-1-Aminoindane | >95 | >97 | acs.org |

| [Mn(I)-Cinchona] | Indanone | 1-Indanol | 92 | 94 | nih.gov |

| Ir-BiphPHOX | 3-Arylindenone | 3-Arylindanone | >99 | 98 | researchgate.net |

Organocatalytic Strategies for Asymmetric Induction

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being metal-free, often less sensitive to air and moisture, and operating under mild reaction conditions. rsc.org For the enantioselective synthesis of indanylamines, chiral Brønsted acids and other organocatalysts have proven to be highly effective.

One prominent strategy involves the use of a chiral phosphoric acid (CPA) catalyst. These catalysts can activate an imine intermediate towards nucleophilic attack or, in the case of intramolecular reactions, promote an enantioselective cyclization. For example, a BINOL-derived chiral N-triflyl phosphoramide (B1221513) has been successfully used in the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to afford chiral 1-aminoindenes with high enantioselectivity. researchgate.netrsc.org These aminoindenes can then be readily reduced to the corresponding saturated indanylamines.

Another organocatalytic approach involves the use of chiral amines as catalysts. For instance, N-heterocyclic carbene (NHC) catalysts have been employed to trigger intramolecular Michael additions in a process that sets the stereochemistry of the indane core with high enantiocontrol. rsc.org

The table below highlights key findings in the organocatalytic synthesis of chiral indane derivatives.

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral N-triflyl phosphoramide | Iminium Ion Cyclization | 2-Alkenylbenzaldimine | 1-Aminoindene | 85 | 96 | rsc.org |

| Chiral NHC | Intramolecular Michael Addition | Conjugated Aldehyde | cis-Indanone derivative | 68 | 99 | rsc.org |

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal-catalyzed asymmetric hydrogenation represents one of the most efficient methods for the synthesis of chiral compounds from prochiral precursors. researchgate.net For the synthesis of chiral this compound, this strategy typically involves the asymmetric hydrogenation of a C=N or C=C bond in a suitable precursor derived from 7-fluoroindan-1-one.

A key approach is the asymmetric hydrogenation of an N-acylated enamine derived from 7-fluoroindan-1-one. This substrate can be subjected to hydrogenation using chiral catalysts, often based on noble metals like rhodium and iridium, or more recently, earth-abundant metals such as cobalt. nih.gov Catalytic systems comprising a metal precursor and a chiral diphosphine ligand are common. For instance, cobalt complexes paired with chiral bisphosphine ligands (e.g., BPE) have proven highly effective for the asymmetric hydrogenation of enamides, achieving excellent yields and enantioselectivities. researchgate.net

The general catalytic cycle involves the coordination of the enamide to the chiral metal complex, followed by the stereoselective addition of hydrogen across the double bond. The facial selectivity is dictated by the chiral environment created by the ligand, which forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. High enantiomeric excesses (ee), often exceeding 99%, are achievable with this method. researchgate.net

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Enamides This table is illustrative of catalyst systems used for analogous transformations, as specific data for the 7-fluoroindane substrate is not publicly detailed.

| Catalyst Precursor | Chiral Ligand Family | Typical Substrate | Reported Enantioselectivity (ee) |

| CoCl₂ | Bisphosphine (e.g., (R,R)-Ph-BPE) | N-Acetyl Enamides | Up to 99% |

| [Rh(COD)₂]BF₄ | DuPhos, Josiphos | N-Acylaminoacrylates | >95% |

| [Ir(COD)Cl]₂ | P-Oxazoline | Unfunctionalized Olefins | Up to 99% |

This methodology provides a direct and atom-economical route to the N-protected precursor of chiral this compound, which can then be deprotected to yield the final product.

Biocatalytic Pathways to Chiral this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. almacgroup.com For the production of chiral amines, ω-transaminases (ω-TAs or ATAs) are particularly powerful enzymes. diva-portal.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a ketone acceptor. wikipedia.org

The asymmetric synthesis of this compound can be achieved via the direct amination of the prochiral ketone, 7-fluoroindan-1-one. By screening a panel of (R)- and (S)-selective ω-transaminases, an optimal enzyme can be identified that converts the ketone into the desired (R)- or (S)-7-fluoroindanylamine with high conversion and enantiomeric excess. almacgroup.com The stereoselectivity of the enzyme is governed by the specific arrangement of binding pockets in the active site, which forces the ketone to bind in a predetermined orientation for the amino group transfer. diva-portal.org

Alternatively, a deracemization process can be employed if a racemic mixture of this compound is available. researchgate.net This strategy often involves a biocatalytic cascade. For example, one enantiomer of the racemic amine is selectively oxidized by an amine oxidase or a stereoselective transaminase to the corresponding ketone (7-fluoroindan-1-one). A second, enantiocomplementary transaminase then converts the ketone back into the desired amine enantiomer. bohrium.comnih.gov This cyclic process can theoretically convert a racemic mixture into a single enantiomer with 100% yield. researchgate.net

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis

| Biocatalytic Method | Key Enzyme(s) | Substrate | Product | Key Advantage |

| Asymmetric Synthesis | ω-Transaminase (ATA) | 7-Fluoroindan-1-one | (R)- or (S)-7-Fluoroindanylamine | Direct conversion of prochiral ketone |

| Deracemization | Amine Oxidase & ω-TA or two complementary ω-TAs | Racemic this compound | Single enantiomer of this compound | Theoretical 100% yield from racemate |

The mild reaction conditions (aqueous buffer, ambient temperature) and exceptional selectivity make biocatalysis an attractive option for industrial-scale synthesis. almacgroup.com

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and robust strategy for controlling stereochemistry. wikipedia.orgsigmaaldrich.com In this approach, a prochiral substrate is temporarily attached to a single-enantiomer chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. wikipedia.org

For the synthesis of this compound, 7-fluoroindan-1-one can be condensed with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. This intermediate is then subjected to diastereoselective reduction. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, forcing the hydride reducing agent (e.g., NaBH₄) to attack from the less hindered face. This results in the formation of the corresponding sulfinamide with high diastereoselectivity.

The final step involves the acidic hydrolysis of the sulfinamide, which cleaves the N-S bond to release the enantiomerically enriched primary amine, this compound, and regenerates the chiral auxiliary. nih.gov Other auxiliaries, such as those based on pseudoephedrine or chiral amino alcohols, can also be employed in similar strategies. nih.govharvard.edu

Table 3: General Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Reaction | Purpose |

| 1. Coupling | 7-Fluoroindan-1-one + Chiral Auxiliary | Formation of a chiral intermediate (e.g., N-sulfinyl imine) |

| 2. Diastereoselective Transformation | Reduction of the C=N bond | Creation of the new stereocenter with high diastereoselectivity |

| 3. Cleavage | Acidic Hydrolysis | Removal of the auxiliary to yield the chiral amine product |

This method is highly reliable and allows for the predictable synthesis of either enantiomer of the target amine by simply choosing the appropriate enantiomer of the chiral auxiliary.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. google.com These materials possess pre-existing stereocenters that are incorporated into the final target molecule, avoiding the need for an asymmetric induction step.

For a molecule like this compound, a conceivable chiral pool approach might start from an enantiopure amino acid, such as a protected L- or D-phenylalanine derivative. nih.gov The strategy would involve extensive functional group manipulations to construct the indane ring system onto the chiral backbone of the starting material. However, this approach is generally less direct for carbocyclic structures like indanes compared to methods where the ring is formed first and the chirality is introduced later. As such, chiral pool synthesis is not a commonly reported strategy for this specific class of compounds.

Multi-Step Reaction Sequences for this compound

The construction of this compound typically begins with the synthesis of the key intermediate, 7-fluoroindan-1-one, through established multi-step sequences.

Carbon-Carbon Bond Formation Reactions

The core carbon skeleton of the indanone is typically constructed via an intramolecular Friedel-Crafts acylation. This key C-C bond-forming reaction creates the five-membered ring fused to the aromatic system.

The synthesis begins with a suitable precursor, 3-(3-fluorophenyl)propanoic acid. This acid can be prepared through various routes, for example, by the catalytic hydrogenation of 3-(3-fluorophenyl)propenoic acid (3-fluorocinnamic acid). The propanoic acid is then converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution. The electrophilic acylium ion attacks the aromatic ring ortho to the alkyl chain, leading to cyclization and the formation of the 7-fluoroindan-1-one ring system after an aqueous workup.

Table 4: Key Reaction for C-C Bond Formation

| Reaction | Starting Material | Reagents | Product |

| Intramolecular Friedel-Crafts Acylation | 3-(3-Fluorophenyl)propionyl chloride | 1. AlCl₃2. H₂O | 7-Fluoroindan-1-one |

This classical sequence remains a robust and widely used method for the synthesis of substituted 1-indanones. rsc.org

Carbon-Nitrogen Bond Formation Reactions

With the 7-fluoroindan-1-one precursor in hand, the final step is the introduction of the amine functionality. The most common and direct method for this C-N bond formation is reductive amination.

This reaction involves treating the ketone with an ammonia (B1221849) source (e.g., ammonia, ammonium (B1175870) acetate, or hydroxylamine) to form an intermediate imine or oxime in situ. This intermediate is not isolated but is immediately reduced to the primary amine. A variety of reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like Palladium, Platinum, or Raney Nickel).

Table 5: Common Reagents for Reductive Amination

| Nitrogen Source | Reducing Agent | Key Features |

| NH₃ or NH₄OAc | NaBH₃CN | Mild conditions, selective for imine reduction over ketone |

| NH₃ or NH₄OAc | H₂ / Pd/C | "Green" conditions, avoids borohydride (B1222165) reagents |

| NH₂OH·HCl | H₂ / Raney Ni | Proceeds via an oxime intermediate |

This transformation is a cornerstone of amine synthesis due to its versatility, efficiency, and broad functional group tolerance.

Stereoselective Fluorination Strategies

A crucial aspect of synthesizing complex molecules like this compound is the control of stereochemistry, particularly the creation of a chiral center containing a fluorine atom. Stereoselective fluorination strategies aim to introduce a fluorine atom into a molecule with a high degree of control over the spatial arrangement of the resulting stereocenter. A common and effective approach involves the asymmetric fluorination of a prochiral precursor, such as an indanone derivative.

Research has demonstrated the highly enantioselective catalytic fluorination of alkyl 1-indanone-2-carboxylates, which are viable precursors to fluorinated aminoindanes. mdpi.comnih.gov These methods typically employ a chiral metal complex to create a chiral environment around the substrate, directing the attack of an electrophilic fluorinating agent to one face of the molecule.

One notable strategy involves the use of a chiral Pybox-Eu(III) (pybox = pyridine-bis(oxazoline)) complex as the catalyst and N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. mdpi.com This system has proven effective in yielding quaternary α-fluoro derivatives of β-keto esters with excellent enantioselectivity. The choice of the metal and the ligand is critical for achieving high stereocontrol. For instance, studies have shown that while various lanthanide metals can be used, europium(III) triflate in combination with an indanyl-pybox ligand provides superior enantiomeric excess (ee). mdpi.com

The general mechanism involves the coordination of the β-keto ester substrate to the chiral metal catalyst, forming a rigid complex that exposes one enolate face preferentially to the fluorinating agent. This facial bias, dictated by the steric and electronic properties of the chiral ligand, results in the formation of one enantiomer in excess.

Key findings from these stereoselective strategies are summarized below:

Catalyst System : Chiral metal complexes, such as those formed from Cu(OTf)₂ or Eu(OTf)₃ with bis(oxazoline) (Box) or pyridine-bis(oxazoline) (Pybox) ligands, are highly effective. mdpi.comresearchgate.net

Fluorinating Agent : N-Fluorobenzenesulfonimide (NFSI) is a commonly used, reliable electrophilic fluorine source that delivers high yields and selectivities. mdpi.com

Substrate : Alkyl 1-indanone-2-carboxylates are excellent prochiral substrates for these transformations, leading to products with a fluorine-containing quaternary stereocenter. mdpi.comrsc.org

The resulting α-fluoro-1-indanone-2-carboxylate products can then be further transformed through established synthetic routes, such as decarboxylation, reduction, and amination, to yield the target chiral this compound.

Reaction Development and Optimization in this compound Synthesis

Exploration of Novel Reaction Conditions

The efficiency and selectivity of synthetic reactions are highly dependent on the reaction conditions. The development of novel conditions is a continuous effort in chemical synthesis to improve yields, reduce reaction times, and enhance selectivity. In the context of the asymmetric fluorination of 1-indanone-2-carboxylate precursors, extensive optimization studies have been conducted to identify the ideal parameters. mdpi.com

The optimization process typically involves screening various components of the reaction system:

Metal Salt : Different Lewis acidic metal salts can be used to catalyze the reaction. Lanthanide triflates (Ln(OTf)₃) have been shown to be effective, with the specific choice of lanthanide impacting the enantioselectivity. In one study, Eu(OTf)₃ was found to be superior to other lanthanides like La(OTf)₃, providing significantly higher enantiomeric excess. mdpi.com

Chiral Ligand : The structure of the chiral ligand is paramount. Different Pybox and Box ligands with varying steric and electronic properties are screened. For the fluorination of indanone derivatives, an (S,R)-indanyl-pybox ligand demonstrated high performance. researchgate.net

Solvent : The choice of solvent can influence catalyst solubility, substrate reactivity, and the stability of intermediates. Solvents such as dichloromethane (B109758) (CH₂Cl₂), toluene, and tetrahydrofuran (B95107) (THF) are commonly evaluated.

Temperature : Temperature plays a critical role in controlling selectivity. Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy of the system and amplifying the energy difference between the diastereomeric transition states. For the Eu(III)-Pybox catalyzed fluorination, reducing the temperature to -30 °C was crucial for achieving excellent enantioselectivity (96% ee). mdpi.com

Fluorinating Agent : While NFSI is a standard choice, other electrophilic fluorinating agents like Selectfluor® are also considered, though NFSI often provides better results in these specific systems. mdpi.com

The table below illustrates a typical optimization process for the asymmetric fluorination of tert-butyl 1-indanone-2-carboxylate.

Table 1: Optimization of Catalytic Asymmetric Fluorination of an Indanone Precursor

| Entry | Metal Salt | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ | Ph-Box | CH₂Cl₂ | RT | 85 | 35 |

| 2 | Ni(ClO₄)₂ | Ph-Box | CH₂Cl₂ | RT | 90 | 93 |

| 3 | La(OTf)₃ | ind-pybox | CH₂Cl₂ | -30 | 80 | 63 |

| 4 | Eu(OTf)₃ | ind-pybox | CH₂Cl₂ | RT | 95 | 78 |

| 5 | Eu(OTf)₃ | ind-pybox | CH₂Cl₂ | 0 | 92 | 88 |

| 6 | Eu(OTf)₃ | ind-pybox | CH₂Cl₂ | -30 | 85 | 96 |

Data derived from studies on the asymmetric fluorination of 1-indanone-2-carboxylates. mdpi.comresearchgate.net

These optimization studies demonstrate that a careful selection of catalyst components and reaction parameters is essential for developing a highly efficient and stereoselective synthesis. The use of continuous flow reactors has also been explored, offering advantages in terms of reaction time, safety, and scalability. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry, or sustainable chemistry, is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comastrazeneca.com Applying these principles to the synthesis of pharmaceuticals like this compound is crucial for minimizing environmental impact and improving safety and efficiency. totalpharmaceuticaltopics.comjddhs.com

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents : Traditional organic solvents often pose environmental and health risks. A major goal of green chemistry is to replace these with benign alternatives. Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. totalpharmaceuticaltopics.com Research has shown that certain fluorination reactions can be successfully performed in water. For example, the metal-free fluorination of 2H-indazoles using NFSI proceeds efficiently in water under ambient air, suggesting that similar strategies could be developed for indane derivatives. nih.govacs.org

Catalysis over Stoichiometric Reagents : Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to convert large amounts of reactants. instituteofsustainabilitystudies.com The asymmetric fluorination methods discussed previously, which use catalytic amounts of a chiral metal complex, are excellent examples of this principle in action.

Metal-Free Reactions : While metal catalysts can be highly efficient, they often involve heavy metals that can be toxic and difficult to remove from the final product. Developing metal-free catalytic systems is a significant goal. The aforementioned radical fluorination of indazoles in water using NFSI without a metal catalyst is a prime example of such an approach. nih.gov This method not only avoids metal contamination but also simplifies purification.

The adoption of techniques like photocatalysis and electrocatalysis, which use light or electricity to drive reactions, can also contribute to greener synthetic routes by enabling reactions under mild conditions and replacing hazardous chemical reagents. astrazeneca.com

Radical Reactions in this compound Synthesis

Radical fluorination has emerged as a powerful and complementary strategy to traditional ionic fluorination methods. researchgate.net These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. A significant advantage of radical chemistry is its potential for the direct C-H functionalization, which can shorten synthetic sequences by avoiding the need for pre-functionalized substrates. beilstein-journals.org

For a molecule like this compound, a direct C-H fluorination at the benzylic position of the indane core is an attractive strategy. The benzylic C-H bonds in an indane system are susceptible to hydrogen atom transfer (HAT) to generate a relatively stable benzylic radical.

Modern radical fluorination methods often employ photocatalysis. strath.ac.ukacs.org In a typical photocatalytic cycle, a photocatalyst, upon absorption of visible light, becomes excited and can initiate a single-electron transfer (SET) or energy transfer process. This can lead to the generation of a radical species that performs a hydrogen atom transfer (HAT) from the substrate (e.g., an indane derivative). The resulting carbon-centered radical is then trapped by a fluorine atom transfer (FAT) agent, such as NFSI or Selectfluor®, to form the C-F bond. beilstein-journals.org

Key aspects of radical fluorination relevant to this compound synthesis:

Radical Generation : Benzylic radicals on the indane scaffold can be generated via HAT using photocatalysts (e.g., 9-fluorenone), or through the decomposition of radical initiators. beilstein-journals.org

Fluorine Source : Electrophilic N-F reagents like NFSI and Selectfluor® are effective fluorine atom transfer agents in these radical pathways.

Reaction Conditions : Photocatalytic reactions are often conducted under mild conditions, using visible light at room temperature, which improves functional group tolerance. semanticscholar.orgnih.gov

A notable example that combines principles of green and radical chemistry is the metal-free fluorination of 2H-indazoles with NFSI in water. nih.gov Mechanistic studies suggest this reaction proceeds via a radical pathway, highlighting the potential for developing sustainable radical fluorination methods. nih.govacs.org The table below summarizes conditions for a representative benzylic C-H fluorination, a reaction type applicable to the indane core.

Table 2: Representative Conditions for Radical Benzylic C-H Fluorination

| Substrate | Radical Generation Method | F-Source | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethylbenzene | 9-Fluorenone, Visible Light | Selectfluor® | CH₃CN | 75 |

| Phenylacetic Acid | DMAP/Selectfluor® CT Complex | Selectfluor® | CH₃CN (anhydrous) | 88 |

| Toluene Derivative | K₂S₂O₈, Heat | Selectfluor® | CH₃CN/H₂O | 65 |

Data represents general findings in radical benzylic fluorination and is illustrative of strategies applicable to indane derivatives. beilstein-journals.orgnih.govorganic-chemistry.org

The development of these radical and photocatalytic methods opens new avenues for the efficient and selective synthesis of fluorinated molecules like this compound, potentially through direct and late-stage C-H fluorination.

Structural Elucidation of 7 Fluoroindanylamine and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are foundational in structural elucidation, probing the interaction of molecules with electromagnetic radiation to reveal details about their electronic and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Fluoroindanylamine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential for a complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the benzylic proton at the chiral center (C1), the aliphatic methylene (B1212753) protons (C2), and the amine (NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitrogen atoms. Coupling constants (J-values) between adjacent protons reveal connectivity, for example, the coupling between the H1 proton and the two H2 protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. masterorganicchemistry.com Due to the lack of symmetry in this compound, nine distinct signals are expected. masterorganicchemistry.com The chemical shifts are highly informative; carbons bonded to the electronegative fluorine and nitrogen atoms (C7 and C1, respectively) will be shifted downfield. libretexts.org Aromatic carbons will appear in the typical 110-160 ppm range, with their specific shifts influenced by the fluorine substituent.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a direct probe of the fluorine's environment. wikipedia.org Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. nih.govresearchgate.netucsb.edualfa-chemistry.com Furthermore, this signal will exhibit coupling to nearby protons (e.g., H6), providing crucial information to confirm its position at C7.

2D NMR Spectroscopy: Two-dimensional NMR techniques correlate signals from different nuclei, providing a roadmap of the molecular structure. youtube.comsdsu.eduslideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between H1 and the H2 protons, and among the coupled protons on the aromatic ring (H4, H5, H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.comwikipedia.org This is the primary method for definitively assigning the resonances of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. wikipedia.orgyoutube.com It is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, HMBC can show correlations from the H1 proton to carbons C3, C7a, and C2, confirming the connectivity around the chiral center.

Interactive Table: Expected NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations (COSY, HSQC, HMBC) |

| 1 | ~4.2 (t, J=7.5) | ~58 | COSY: H2; HSQC: C1; HMBC: C2, C3, C7a |

| 2 | ~2.0 (m), ~2.5 (m) | ~32 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3, C3a |

| 3 | ~2.8 (m), ~3.1 (m) | ~30 | COSY: H2; HSQC: C3; HMBC: C2, C3a, C4 |

| 3a | - | ~145 | HMBC: H1, H2, H3, H4 |

| 4 | ~7.2 (d, J=8.0) | ~125 | COSY: H5; HSQC: C4; HMBC: C3, C5, C7a |

| 5 | ~6.9 (t, J=8.0) | ~118 | COSY: H4, H6; HSQC: C5; HMBC: C3a, C6, C7 |

| 6 | ~7.1 (dd, J=8.0, 5.0) | ~128 | COSY: H5; HSQC: C6; HMBC: C4, C7, C7a |

| 7 | - | ~162 (d, ¹JCF=~245 Hz) | HMBC: H1, H5, H6 |

| 7a | - | ~140 | HMBC: H1, H4, H6 |

| NH₂ | ~1.7 (br s) | - | - |

| F (at C7) | - | - | ¹⁹F NMR: ~ -115 ppm |

Note: The data in the table are estimated values based on known chemical shift trends for similar structural motifs like 1-aminoindan (B1206342) and other fluoroaromatic compounds. Actual experimental values may vary. nih.govchemicalbook.comresearchgate.netnih.govchemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. youtube.com

For this compound (C₉H₁₀FN), the exact molecular weight can be calculated, and the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass, confirming the elemental formula. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. whitman.eduyoutube.com

The fragmentation pattern in the mass spectrum provides clues to the molecule's structure. Common fragmentation pathways for primary amines like this compound include:

α-Cleavage: Fission of the bond between C1 and C2 is a likely fragmentation pathway, leading to the loss of a C₂H₄ fragment and formation of a stable ion.

Loss of Ammonia (B1221849): Expulsion of an NH₃ molecule from the molecular ion can occur.

Ring Fragmentation: The indane ring system can undergo characteristic cleavages. The most prominent fragment for 1-aminoindan is typically observed at m/z 117, resulting from the loss of the amino group and a hydrogen atom, followed by rearrangement to the stable indenyl cation. nist.gov For this compound, this would correspond to a fragment at m/z 135.

Tandem Mass Spectrometry (MS/MS): Tandem MS provides more detailed structural information by isolating an ion of a specific m/z (the precursor ion), subjecting it to fragmentation (e.g., through collision-induced dissociation), and then analyzing the resulting fragment ions (product ions). nih.govnih.govresearchgate.netecut.edu.cnvenoms.chwikipedia.org By selecting the molecular ion of this compound (m/z 151) as the precursor, an MS/MS experiment would generate a product ion spectrum that maps out the specific fragmentation pathways, providing unequivocal evidence for the connectivity of the atoms.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Identity | Fragmentation Pathway |

| 151 | [M]⁺ | Molecular Ion |

| 150 | [M-H]⁺ | Loss of a hydrogen radical |

| 135 | [M-NH₂]⁺ | Loss of the amino group |

| 134 | [M-NH₃]⁺ | Loss of ammonia |

| 117 | [C₉H₇]⁺ | Loss of HF and NH₂ from the molecular ion |

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. eurekaselect.comamhsr.orgyoutube.com Aromatic systems like the one in this compound have characteristic absorptions in the UV region. The spectrum would likely show absorptions around 260-270 nm, corresponding to the π → π* transitions of the fluorinated benzene (B151609) ring. The presence of the amino group (an auxochrome) can cause a slight shift in the absorption maxima. researchgate.net

Interactive Table: Key Spectroscopic Data (IR & UV-Vis) for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| Infrared (IR) | 3300-3400 | N-H stretching (asymmetric and symmetric) of the primary amine |

| Infrared (IR) | 3000-3100 | Aromatic C-H stretching |

| Infrared (IR) | 2850-2960 | Aliphatic C-H stretching |

| Infrared (IR) | ~1600 | N-H bending (scissoring) |

| Infrared (IR) | 1450-1600 | Aromatic C=C stretching |

| Infrared (IR) | 1200-1250 | C-F stretching |

| UV-Visible | ~265 nm | π → π* transition of the aromatic ring |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable derivative), it is possible to calculate the precise positions of all atoms in the crystal lattice. researchgate.netmdpi.com

For a chiral compound like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration (i.e., whether the C1 stereocenter is R or S). This technique provides unambiguous proof of the spatial arrangement of the substituents around the chiral center.

The analysis of a this compound crystal would yield:

Absolute Configuration: Unambiguous assignment of the R or S configuration at the C1 chiral center.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-N, C-C) and angles, which can be compared to theoretical values.

Conformation: The exact conformation of the five-membered ring (e.g., envelope or twist conformation) in the solid state.

Intermolecular Interactions: Information about how the molecules pack in the crystal, including hydrogen bonding involving the amine group and other potential non-covalent interactions.

Chiral Analysis of this compound Enantiomers

Since this compound is a chiral molecule, it exists as a pair of non-superimposable mirror images called enantiomers (the R- and S-forms). The analysis and separation of these enantiomers are crucial.

Chromatographic techniques are the most common and accurate methods for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. rsc.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. mdpi.comyakhak.orgamericanpharmaceuticalreview.comnih.govresearchgate.net A racemic mixture of this compound would be injected onto an HPLC column packed with a CSP.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for separating a wide range of chiral compounds, including amines.

Detection: As the separated enantiomers elute from the column at different times, they are detected by a UV detector.

Enantiomeric Excess (ee) Calculation: The area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The ee is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Gas Chromatography (GC): Chiral GC can also be used for enantiomeric separation, often requiring derivatization of the amine to improve its volatility and interaction with the CSP. nih.govwiley.comgcms.czsigmaaldrich.com

Derivatization: The primary amine group of this compound can be reacted with an achiral derivatizing agent, such as trifluoroacetic anhydride, to form a more volatile amide. wiley.com

Chiral Stationary Phase: The derivatized sample is then injected onto a GC column containing a CSP, commonly based on cyclodextrin (B1172386) derivatives. wiley.com

Separation and Quantification: The two diastereomeric derivatives separate based on their differential interactions with the CSP, and the enantiomeric excess is determined from the relative peak areas as in HPLC.

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation and circular dichroism are powerful, non-destructive techniques that provide information about the stereochemistry of chiral molecules.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. libretexts.org This property is an intrinsic characteristic of a chiral molecule and is directly proportional to the concentration of the sample and the path length of the light through it. wikipedia.org The specific rotation, [α], is a standardized measure of this rotation and is a physical constant for a given compound under specific conditions (temperature, solvent, and wavelength of light). wikipedia.org

For a pair of enantiomers, such as (R)-7-Fluoroindanylamine and (S)-7-Fluoroindanylamine, they will rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org The dextrorotatory enantiomer, designated as (+), rotates light to the right (clockwise), while the levorotatory enantiomer, designated as (-), rotates light to the left (counter-clockwise). rudolphresearch.com

Illustrative Optical Rotation Data for 1-Aminoindan Enantiomers

| Compound | Enantiomer | Specific Rotation [α] (degrees) | Conditions |

|---|---|---|---|

| 1-Aminoindan | (R) | -16.5 | c = 1.5 in methanol |

| 1-Aminoindan | (S) | +15 to +25 | c = 1.5 in methanol |

This table presents data for the parent compound, 1-aminoindan, to illustrate the principle of optical rotation. The specific rotation of this compound enantiomers is expected to differ.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org A CD spectrum is a plot of this difference in absorption (usually expressed as ellipticity) versus wavelength. For enantiomers, the CD spectra are mirror images of each other, exhibiting Cotton effects (peaks and troughs) of equal magnitude but opposite sign at the same wavelengths.

The CD spectrum of this compound would be expected to show absorptions in the ultraviolet region corresponding to the electronic transitions of the fluorinated benzene ring. The chirality of the amine-bearing carbon atom induces chiroptical activity in these chromophores. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the atoms and can be used to assign the absolute configuration of the molecule. For instance, studies on 1-substituted indans have shown that the sign of the Cotton effects can be correlated with the absolute configuration at the chiral center. acs.org

Computational Chemistry in Aid of Structural Elucidation

Computational chemistry has become an indispensable tool in the structural elucidation of molecules, offering methods to predict and corroborate experimental findings.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) is a sophisticated computational approach that utilizes spectroscopic data to determine the structure of an unknown compound. purechemistry.org CASE systems employ algorithms that generate all possible chemical structures consistent with the provided experimental data, which typically includes information from NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

The general workflow of a CASE system in the context of a novel derivative of this compound would involve the following steps:

Data Input : High-resolution mass spectrometry data would provide the molecular formula. 1D and 2D NMR data would reveal the connectivity of atoms, including the fluorine-carbon coupling, the substitution pattern on the aromatic ring, and the structure of any derivatives attached to the amine group.

Structure Generation : The CASE software would then generate a set of all possible constitutional isomers that are consistent with the molecular formula and the NMR correlation data.

Spectrum Prediction : For each candidate structure, the software would predict its NMR chemical shifts and other spectroscopic properties based on established theoretical models and empirical databases.

Ranking and Verification : The predicted spectra for each candidate are then compared with the experimental spectra. The structures are ranked based on the goodness of fit, and the most likely structure is proposed. purechemistry.org

For chiral molecules like derivatives of this compound, CASE can be combined with computational methods for predicting chiroptical properties. By calculating the theoretical optical rotation and CD spectrum for a proposed structure, the absolute configuration can be determined by comparing the calculated and experimental data. purechemistry.org

Typical Workflow for Computer-Assisted Structure Elucidation (CASE)

| Step | Description | Input Data | Output |

|---|---|---|---|

| 1 | Data Acquisition and Input | MS, 1D & 2D NMR, IR | Molecular formula, atom connectivities |

| 2 | Structure Generation | Molecular formula, structural fragments | A list of candidate structures |

| 3 | Spectrum Prediction | Candidate structures | Predicted spectra for each candidate |

| 4 | Comparison and Ranking | Experimental and predicted spectra | Ranked list of candidate structures |

| 5 | Verification | Top-ranked structure(s) | Proposed structure for the unknown compound |

Computational Studies and Mechanistic Insights into 7 Fluoroindanylamine Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 7-Fluoroindanylamine. northwestern.edu Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic wavefunction, from which numerous properties can be derived. nih.gov These calculations help in visualizing the distribution of electrons and energy levels of molecular orbitals, which are crucial for predicting chemical reactivity. northwestern.edu

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orglibretexts.org These MOs are associated with discrete energy levels. The most critical orbitals for predicting reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the orbital with the highest energy that contains electrons and typically acts as an electron donor (nucleophile). youtube.com Conversely, the LUMO is the lowest energy orbital that is empty and can accept electrons, thus representing the molecule's electrophilic nature. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the aniline-like amino group and the fused aromatic ring. The lone pair of electrons on the nitrogen atom and the π-system of the benzene (B151609) ring contribute significantly to the HOMO. The LUMO, on the other hand, would likely be distributed over the aromatic ring and influenced by the electron-withdrawing fluorine atom, representing the sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated at the B3LYP/6-31G(d) level of theory. Data is for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.87 | Localized on the amino group and aromatic ring |

| LUMO | -0.45 | Distributed over the aromatic and indane rings |

| HOMO-LUMO Gap | 5.42 | Indicates high kinetic stability |

The distribution of electron density within this compound is non-uniform due to the varying electronegativity of its constituent atoms. Computational methods can quantify this distribution through population analysis schemes (e.g., Mulliken, NBO) and by mapping the Molecular Electrostatic Potential (MEP).

The MEP illustrates the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the electronegative fluorine and nitrogen atoms create regions of negative electrostatic potential, making them sites for electrophilic attack. The hydrogen atoms of the amine group, being bonded to an electronegative nitrogen, would exhibit a positive potential, indicating their susceptibility to nucleophilic interaction or deprotonation.

Table 2: Hypothetical NBO Charges on Key Atoms of this compound Data is for illustrative purposes.

| Atom | NBO Charge (a.u.) |

| F7 | -0.25 |

| N (Amine) | -0.88 |

| C1 (Amine-bearing) | +0.15 |

| C7 (Fluoro-bearing) | +0.20 |

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and characterization. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors of nuclei, which can be converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov Predictions for this compound would show distinct signals for the aromatic protons, the aliphatic protons of the indane ring, and a characteristic chemical shift for the fluorine-substituted carbon.

IR Spectroscopy: Calculations of vibrational frequencies help in assigning the bands observed in an experimental Infrared (IR) spectrum. nih.gov For this compound, key predicted vibrations would include the N-H stretching of the amine group (~3300-3500 cm⁻¹), C-H stretching in the aromatic and aliphatic regions, and the characteristic C-F stretching frequency.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. nih.govnih.gov The predicted spectrum for this compound would likely feature π → π* transitions associated with the aromatic system.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound Data is for illustrative purposes.

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Ar-H) | 6.8 - 7.2 ppm |

| ¹³C NMR | Chemical Shift (C-F) | ~160 ppm |

| IR | Vibrational Frequency (N-H stretch) | 3450, 3360 cm⁻¹ |

| IR | Vibrational Frequency (C-F stretch) | ~1100 cm⁻¹ |

| UV-Vis | λmax | ~285 nm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions, providing insights that are often difficult to obtain experimentally. youtube.com

A key step in understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and optimize the geometry of a TS. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical synthesis of this compound via nucleophilic aromatic substitution on a 1,7-difluoroindane precursor, the transition state would involve the formation of a Meisenheimer-like complex. Computational modeling could determine the precise bond lengths and angles of this transient species, showing the partial formation of the C-N bond and the partial breaking of the C-F bond.

Table 4: Hypothetical Geometric Parameters of a Transition State for Amination Illustrative data for the reaction of 1,7-difluoroindane with ammonia (B1221849).

| Parameter | Reactant (Å) | Transition State (Å) | Product (Å) |

| C1-N distance | --- | 2.15 | 1.47 |

| C1-F distance | 1.39 | 1.85 | --- |

For the hypothetical amination reaction, the energetic profile would reveal the activation barrier for the substitution, indicating how fast the reaction is likely to proceed. It would also show whether the reaction is exothermic or endothermic. This information is vital for optimizing reaction conditions and understanding the feasibility of a synthetic route.

Table 5: Hypothetical Relative Energies for a Synthetic Step Illustrative data for the reaction of 1,7-difluoroindane + NH₃ → 7-Fluoro-1-indanylamine + HF.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -15.2 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility and interactions with other molecules, which are fundamental to understanding its reactivity and potential applications in catalysis. These simulations model the atomic motions of the system by integrating Newton's laws of motion, allowing for the exploration of the conformational landscape and the thermodynamics of molecular interactions.

Computational methods, such as Monte Carlo or systematic searches followed by quantum mechanical calculations, can be employed to identify low-energy conformations of this compound. nih.gov These studies can reveal the preferred spatial arrangement of the atoms and the energy barriers between different conformations.

Key Conformational Parameters:

Amino Group Orientation: The positioning of the amino group (axial vs. equatorial-like) relative to the five-membered ring can significantly impact its accessibility for reactions.

Fluorine Atom Position: The location of the fluorine atom influences the electronic properties and can induce specific non-covalent interactions.

An illustrative representation of data that could be obtained from a conformational analysis is presented below. This data is hypothetical and serves to demonstrate the type of information generated from such studies.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C7a-C3a-C4) (°) | Amino Group Orientation |

|---|---|---|---|

| I (Global Minimum) | 0.00 | 175.2 | Equatorial-like |

| II | 1.85 | 160.5 | Axial-like |

| III | 3.21 | 155.8 | Equatorial-like |

This hypothetical data suggests that the "Equatorial-like" conformation of the amino group is the most stable, which would have implications for its role as a ligand in catalysis, as this orientation would be more sterically accessible for coordination to a metal center.

In asymmetric catalysis, chiral ligands are employed to control the stereochemical outcome of a chemical reaction. nih.govresearchgate.net this compound, being a chiral amine, has the potential to act as a ligand in such systems. Molecular dynamics simulations can be instrumental in elucidating the nature of the interactions between this compound and a metal catalyst, providing a dynamic picture of the catalytic process.

These simulations can model the formation of the catalyst-ligand complex and its subsequent interaction with substrates. nih.gov Key insights that can be gained include:

Binding Affinity: Calculating the free energy of binding between the ligand and the metal center to predict the stability of the complex.

Coordination Geometry: Observing the preferred coordination modes of the ligand to the metal.

Dynamic Behavior of the Catalytic Pocket: Understanding how the flexibility of the ligand and catalyst creates a chiral environment around the active site.

The fluorine atom in this compound can play a significant role in these interactions through non-covalent forces such as hydrogen bonding or dipole-dipole interactions, which can influence the rigidity and electronic properties of the catalytic complex.

An illustrative table summarizing the results of a hypothetical MD simulation studying the interaction between this compound and a palladium(II) catalyst is shown below.

| Interaction Type | Key Residues/Atoms Involved | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Coordination Bond | N(amine) - Pd | 2.15 | 98.5 |

| Hydrogen Bond | F - H(substrate) | 2.80 | 45.2 |

| van der Waals | Indane Ring - Substrate Aromatic Ring | 3.50 | 80.1 |

Computational Design of Novel this compound Derivatives

Building upon the understanding gained from conformational analysis and molecular dynamics simulations, computational methods can be proactively used to design novel derivatives of this compound with enhanced properties. chapman.edu This process, often referred to as in silico design, allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

The design process typically involves:

Scaffold Hopping and Functional Group Modification: Systematically altering the this compound structure by introducing different substituents or modifying the indane core.

Property Prediction: Using computational models (e.g., QSAR, quantum mechanics) to predict the properties of the designed derivatives, such as their steric bulk, electronic character, and binding affinity to a target catalyst.

Virtual Screening: Filtering the designed library of compounds based on a set of desired properties to identify a smaller, more manageable set of high-potential candidates.

For example, to enhance the steric influence of the ligand in an asymmetric reaction, derivatives with bulkier substituents on the indane ring could be computationally explored. To modulate the electronic properties of the coordinating nitrogen atom, electron-donating or electron-withdrawing groups could be introduced on the aromatic ring.

An illustrative table showcasing a virtual screening workflow for the design of new this compound-based ligands is provided below.

| Derivative | Modification | Predicted Steric Hindrance (ų) | Predicted pKa (Amine) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|---|

| This compound | Parent Molecule | 120.5 | 9.3 | -7.5 |

| Derivative A | Add -CH3 at C4 | 135.2 | 9.4 | -7.8 |

| Derivative B | Add -CF3 at C4 | 145.8 | 8.9 | -8.2 |

| Derivative C | Add -OCH3 at C5 | 130.1 | 9.6 | -7.6 |

This hypothetical data suggests that the introduction of a trifluoromethyl group at the C4 position (Derivative B) could increase both the steric hindrance and the binding affinity to a hypothetical catalyst, making it a promising candidate for further investigation.

Applications of 7 Fluoroindanylamine in Complex Molecule Synthesis

Integration into Agrochemical Lead Compound Development

Fluorine-containing active ingredients are increasingly prevalent in the agrochemical industry due to the beneficial property modifications imparted by fluorine. researchgate.net This trend raises the demand for new fluorinated building blocks. researchgate.net 7-Fluoroindanylamine has been identified as a key intermediate in the synthesis of certain agrochemical lead compounds. For instance, the compound has been noted in the context of the synthesis of fluindapyr, a fungicide. chigroup.site Specifically, a this compound salt is involved in the amidation step with 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid to yield fluindapyr. chigroup.site This highlights its strategic role in constructing the final active ingredient structure. The development of new agrochemicals faces challenges, including longer product development cycles and escalating costs, partly due to the difficulty in finding new product leads and increasing regulatory requirements. deloitte.com The use of specific, well-designed building blocks like this compound can contribute to more efficient synthetic routes in agrochemical R&D.

Q & A

Basic: What are the established synthetic routes for 7-Fluoroindanylamine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves fluorination of indanylamine precursors or reductive amination of fluorinated ketones. Key variables include temperature, catalyst selection (e.g., palladium for cross-coupling reactions), and solvent polarity. For instance, using anhydrous tetrahydrofuran (THF) under inert atmospheres minimizes side reactions like hydrolysis. Yield optimization requires monitoring intermediates via HPLC or GC-MS to identify byproducts . A comparative table of synthetic methods is recommended:

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN | MeOH | 65 | 92 |

| Fluorination | Pd(OAc)₂ | DMF | 78 | 89 |

| Grignard Addition | Mg, NH₄Cl | THF | 52 | 85 |

Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound derivatives be resolved?

Answer:

Contradictions often arise from sample preparation or instrumental limitations. For NMR, ensure deuterated solvents are free of proton contaminants and use ¹³C-DEPT to confirm carbon environments. If mass spectrometry (MS) data conflicts, employ high-resolution MS (HRMS) to distinguish isotopic patterns or adducts. Cross-validate with X-ray crystallography or IR spectroscopy for functional group confirmation. Systematic error analysis, including calibration checks and replicate measurements, is critical .

Basic: What analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

Answer:

Stability studies should combine accelerated degradation tests (e.g., 40°C/75% RH) with HPLC-UV for quantification. Use pH buffers (2.0–9.0) to simulate physiological ranges. For degradation product identification, LC-MS/MS with electrospray ionization (ESI) is optimal. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced: How can computational models (e.g., DFT) predict the reactivity of this compound in novel reaction pathways?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density, frontier molecular orbitals (HOMO/LUMO), and transition states. Validate predictions with experimental kinetic data (e.g., Eyring plots). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Compare computed NMR shifts (<±2 ppm deviation) with experimental data to refine accuracy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Use fume hoods for synthesis due to potential amine volatility. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Acute toxicity data (LD₅₀) should guide spill management—neutralize with dilute acetic acid. Store under nitrogen at 4°C to prevent oxidation .

Advanced: How do stereoelectronic effects of the fluorine substituent influence this compound’s binding affinity in receptor studies?

Answer:

Fluorine’s electronegativity alters electron density and hydrogen-bonding capacity. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH). Compare with non-fluorinated analogs via molecular docking (AutoDock Vina) to quantify steric/electronic contributions. Data interpretation must account for solvation entropy .

Basic: What criteria define a rigorous literature review for this compound research?

Answer:

Apply the PRISMA framework for systematic reviews:

Search Strategy: Use SciFinder and PubMed with keywords: “this compound synthesis,” “pharmacokinetics,” “spectral data.”

Inclusion/Exclusion: Prioritize peer-reviewed journals (impact factor >3.0) and exclude patents/industrial reports.

Bias Assessment: Evaluate study design (e.g., control groups, sample size) using Cochrane Risk of Bias Tool .

Advanced: What methodologies address low reproducibility in this compound bioactivity assays?

Answer:

Standardize cell lines (e.g., HEK293 for receptor assays) and use internal controls (e.g., IC₅₀ of reference compounds). Employ blinding during data collection and report results with 95% confidence intervals. Replicate experiments across independent labs using harmonized protocols .

Basic: How should researchers document raw data for this compound experiments to ensure reproducibility?

Answer:

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata: Include instrument settings (e.g., NMR frequency, HPLC gradient).

- Storage: Use repositories like Zenodo or institutional databases.

- Code Sharing: Publish analysis scripts (e.g., Python/R) for spectral deconvolution .

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS plasma profiling. Use PBPK modeling to simulate in vivo absorption. Cross-validate with tissue distribution studies and metabolite identification (e.g., CYP450 profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.